3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with an amino group, a cyclobutyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Benzamide Core: The benzamide core can be introduced by reacting the pyrazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutylmagnesium bromide reacts with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the benzamide moiety.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing binding affinity. The cyclobutyl group may contribute to the compound’s overall stability and lipophilicity, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a different position of the pyrazole ring substitution.
3-Amino-N-cyclobutyl-5-(1-ethyl-1H-pyrazol-4-yl)benzamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Uniqueness
3-Amino-N-cyclobutyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the amino group, cyclobutyl group, and pyrazole ring in this specific arrangement provides distinct properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
3-amino-N-cyclobutyl-5-(1-methylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-9-12(8-17-19)10-5-11(7-13(16)6-10)15(20)18-14-3-2-4-14/h5-9,14H,2-4,16H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDDTAPDWVSOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)N)C(=O)NC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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